![molecular formula C17H22F2N6O B12264888 4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine](/img/structure/B12264888.png)

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

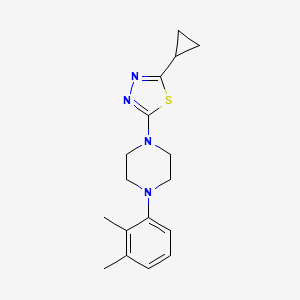

4-(4,4-Difluoropipéridine-1-carbonyl)-1-{3-méthyl-[1,2,4]triazolo[4,3-a]pyrazine-8-yl}pipéridine est un composé organique complexe appartenant à la classe des composés hétérocycliques. Ce composé présente une structure unique qui comprend un cycle pipéridine, une fraction triazolopyrazine et des groupes carbonylés difluorés. Il présente un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans la conception et le développement de médicaments.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 4-(4,4-Difluoropipéridine-1-carbonyl)-1-{3-méthyl-[1,2,4]triazolo[4,3-a]pyrazine-8-yl}pipéridine implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :

-

Formation du noyau triazolopyrazine : Le noyau triazolopyrazine peut être synthétisé par des réactions de cyclisation impliquant des précurseurs appropriés tels que des dérivés d’hydrazine et des acides pyrazine carboxyliques. La réaction est généralement effectuée en présence d’un agent déshydratant tel que l’oxychlorure de phosphore (POCl3) sous reflux .

-

Introduction du cycle pipéridine : Le cycle pipéridine peut être introduit par des réactions de substitution nucléophile. Par exemple, un dérivé de pipéridine halogéné peut réagir avec le noyau triazolopyrazine en présence d’une base telle que le carbonate de potassium (K2CO3) dans un solvant aprotique tel que le diméthylformamide (DMF) .

-

Difluorination : Le groupe carbonyl difluoré peut être introduit en faisant réagir le composé intermédiaire avec un agent difluorant tel que le trifluorure de diéthylaminosulfure (DAST) dans des conditions de température contrôlées .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse ci-dessus afin d’assurer un rendement et une pureté élevés. Cela inclut l’augmentation de l’échelle des réactions, l’optimisation des temps et des températures de réaction, ainsi que l’utilisation de techniques de purification telles que la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle pipéridine, conduisant à la formation de dérivés N-oxyde.

Réduction : Les réactions de réduction peuvent cibler le groupe carbonyl, le transformant en groupe hydroxyle.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des positions halogénées sur le cycle pipéridine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène (H2O2) et l’acide m-chloroperbenzoïque (m-CPBA).

Réduction : Les agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.

Substitution : Des bases telles que l’hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu) sont utilisées pour faciliter les réactions de substitution nucléophile.

Principaux produits

Oxydation : Dérivés N-oxyde du cycle pipéridine.

Réduction : Dérivés hydroxylés du groupe carbonyl.

Substitution : Divers dérivés de pipéridine substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

4-(4,4-Difluoropipéridine-1-carbonyl)-1-{3-méthyl-[1,2,4]triazolo[4,3-a]pyrazine-8-yl}pipéridine a plusieurs applications dans la recherche scientifique :

Chimie médicinale : Le composé est étudié pour son potentiel en tant qu’inhibiteur de kinase, en particulier ciblant les kinases c-Met et VEGFR-2.

Études biologiques : Il est utilisé dans des études pour comprendre ses effets sur la régulation du cycle cellulaire et l’induction de l’apoptose dans les cellules cancéreuses.

Développement de médicaments : Le composé sert de structure de tête pour le développement de nouveaux agents anticancéreux à l’efficacité améliorée et à la toxicité réduite.

Applications De Recherche Scientifique

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases.

Biological Studies: It is used in studies to understand its effects on cell cycle regulation and apoptosis induction in cancer cells.

Drug Development: The compound serves as a lead structure for the development of new anticancer agents with improved efficacy and reduced toxicity.

Mécanisme D'action

Le mécanisme d’action de 4-(4,4-Difluoropipéridine-1-carbonyl)-1-{3-méthyl-[1,2,4]triazolo[4,3-a]pyrazine-8-yl}pipéridine implique l’inhibition de kinases spécifiques telles que c-Met et VEGFR-2. Ces kinases jouent un rôle crucial dans les voies de signalisation cellulaire qui régulent la prolifération cellulaire, la survie et l’angiogenèse. En inhibant ces kinases, le composé peut induire l’arrêt du cycle cellulaire et l’apoptose dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

Foretinib : Un inhibiteur connu de c-Met et de VEGFR-2 avec un mécanisme d’action similaire.

Cabozantinib : Un autre inhibiteur de kinase ciblant c-Met et VEGFR-2, utilisé en thérapie anticancéreuse.

Crizotinib : Un inhibiteur multi-kinase ayant une activité contre les kinases c-Met et ALK.

Unicité

4-(4,4-Difluoropipéridine-1-carbonyl)-1-{3-méthyl-[1,2,4]triazolo[4,3-a]pyrazine-8-yl}pipéridine est unique en raison de ses caractéristiques structurelles spécifiques, telles que le cycle pipéridine difluoré et le noyau triazolopyrazine. Ces caractéristiques contribuent à sa haute sélectivité et à sa puissance en tant qu’inhibiteur de kinase, ce qui en fait un composé précieux dans le développement de thérapies anticancéreuses ciblées .

Propriétés

Formule moléculaire |

C17H22F2N6O |

|---|---|

Poids moléculaire |

364.4 g/mol |

Nom IUPAC |

(4,4-difluoropiperidin-1-yl)-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]methanone |

InChI |

InChI=1S/C17H22F2N6O/c1-12-21-22-15-14(20-6-11-25(12)15)23-7-2-13(3-8-23)16(26)24-9-4-17(18,19)5-10-24/h6,11,13H,2-5,7-10H2,1H3 |

Clé InChI |

UQSXZNVFQKKYMB-UHFFFAOYSA-N |

SMILES canonique |

CC1=NN=C2N1C=CN=C2N3CCC(CC3)C(=O)N4CCC(CC4)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine-2-carboxamide](/img/structure/B12264805.png)

![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B12264816.png)

![2-[(4-Fluorophenyl)methyl]-1,1-dioxo-4-[[4-(trifluoromethyl)phenyl]methyl]-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B12264826.png)

![5-chloro-N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-N-methylpyrimidin-2-amine](/img/structure/B12264836.png)

![2-methyl-4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12264841.png)

![2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2,3-dihydro-1H-isoindole](/img/structure/B12264845.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)pyridin-2-amine](/img/structure/B12264851.png)

![2-{[2-Oxo-2-(pyridin-2-YL)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B12264853.png)

![2-cyclopropyl-4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12264873.png)

![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethoxypyrimidine](/img/structure/B12264876.png)

![5-chloro-N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)-N-methylpyrimidin-2-amine](/img/structure/B12264886.png)